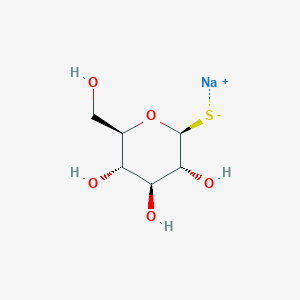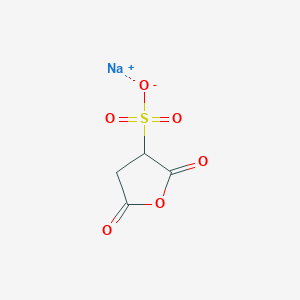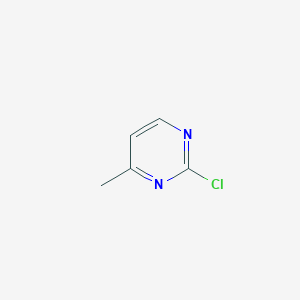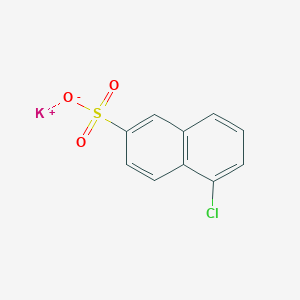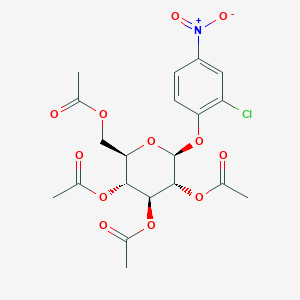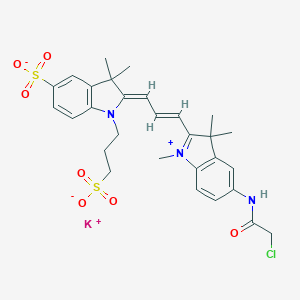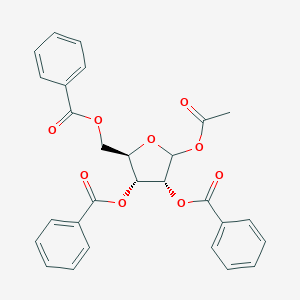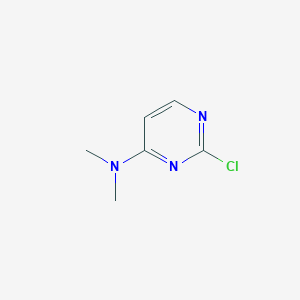
DL-Serine methyl ester hydrochloride
Descripción general
Descripción
DL-Serine methyl ester hydrochloride is a laboratory chemical . It is a NMDA agonist acting at the glycine site and is a precursor of glycine by serine hydroxymethyltransferase .
Synthesis Analysis
The synthesis of D-serine methyl ester hydrochloride involves the evaporation of the reaction mixture under reduced pressure followed by crystallization of the resulting residue from methanol and methyl tert-butyl ether .Molecular Structure Analysis
The molecular formula of DL-Serine methyl ester hydrochloride is HOCH2CH(NH2)CO2CH3·HCl . Its molecular weight is 155.58 .Chemical Reactions Analysis
The reaction of L-serine methyl ester hydrochloride with paraformaldehyde in dichloromethane in the presence of triethylamine affords a novel compound .Physical And Chemical Properties Analysis
DL-Serine methyl ester hydrochloride is a solid at 20°C . It is hygroscopic and should be stored under inert gas . It has a melting point of 136°C and is soluble in ethanol .Aplicaciones Científicas De Investigación
Peptide Synthesis
DL-Serine methyl ester hydrochloride is often used in peptide synthesis . It can act as a building block in the creation of more complex peptide chains. The methyl ester group can serve as a protecting group for the carboxyl function of the amino acid during the synthesis process .
Intermediate in Organic Synthesis
This compound can serve as an intermediate in various organic synthesis processes . Its structure allows it to participate in a variety of reactions, contributing to the synthesis of more complex organic compounds .
Pharmaceuticals Research
DL-Serine methyl ester hydrochloride could potentially be used in pharmaceuticals research . Given its role in peptide synthesis, it could be used in the development of new drugs, particularly those involving peptide structures .
Agrochemicals Research
Similar to its potential role in pharmaceuticals, this compound could also be used in the research and development of agrochemicals . Its role as an intermediate in organic synthesis could contribute to the creation of new agrochemical compounds .
Dyestuff Fields
In the dyestuff industry, DL-Serine methyl ester hydrochloride could potentially be used in the synthesis of new dyes . Its chemical structure could allow it to participate in reactions leading to the creation of new dye compounds .
Chemical Research
More generally, DL-Serine methyl ester hydrochloride can be used in various areas of chemical research . Its properties and reactivity make it a useful tool in exploring new chemical reactions and processes .
Mecanismo De Acción
Target of Action
DL-Serine methyl ester hydrochloride is primarily an NMDA agonist . It acts at the glycine site , which is a crucial part of the NMDA receptor complex in the central nervous system. This receptor plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.
Mode of Action
As an NMDA agonist, DL-Serine methyl ester hydrochloride binds to the glycine site of the NMDA receptor . This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain. The compound’s interaction with its target leads to an increase in the influx of calcium ions into the neuron, which can result in changes in neuronal function.
Biochemical Pathways
The primary biochemical pathway affected by DL-Serine methyl ester hydrochloride is the glutamatergic pathway . By acting as an NMDA agonist, it can influence the function of this pathway and its downstream effects, which include synaptic plasticity and memory formation. Additionally, it is a precursor of glycine by serine hydroxymethyltransferase , suggesting a role in the glycine-serine metabolic pathway.
Result of Action
The molecular and cellular effects of DL-Serine methyl ester hydrochloride’s action are primarily related to its role as an NMDA agonist. By enhancing the function of NMDA receptors, it can influence neuronal excitability and synaptic plasticity . These effects can have significant implications for learning and memory processes in the brain.
Action Environment
The action, efficacy, and stability of DL-Serine methyl ester hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool and dark place, preferably at a temperature below 15°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment . These factors can affect the compound’s stability and, consequently, its efficacy. Furthermore, the compound’s action can be influenced by the physiological environment, including the presence of other neurotransmitters and the overall state of the nervous system.
Propiedades
IUPAC Name |
methyl 2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBQJIBNNUJNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971577 | |
| Record name | Methyl serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Serine methyl ester hydrochloride | |
CAS RN |
5619-04-5, 5680-80-8 | |
| Record name | Serine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl DL-serinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Serine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl DL-serinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of DL-Serine methyl ester hydrochloride in the synthesis of Linezolid mimetics?
A1: DL-Serine methyl ester hydrochloride serves as a crucial starting material in the synthesis of novel oxazolidin-2-one derivatives, which mimic the structure and potential antibacterial activity of Linezolid []. The synthesis, as described in the research paper "A NEW ROUTE FOR THE SYNTHESIS OF LINEZOLID MIMETIC 3,4-DISUBSTITUTED OXAZOLIDIN-2-ONE DERIVATIVES" [], involves reacting DL-Serine methyl ester hydrochloride with aromatic carboxylic acid derivatives to form an amino alcohol intermediate. This intermediate then undergoes a cyclization reaction with diethyl carbonate, ultimately yielding the desired oxazolidin-2-one compounds [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



